Cas no 848401-00-3 (5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile)

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with chloro and methyl substituents, as well as a carbonitrile functional group. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro and methyl groups enhance electrophilic properties, facilitating further functionalization, while the carbonitrile group offers versatility in nucleophilic addition reactions. Its rigid fused-ring system contributes to stability, ensuring consistent performance in complex synthetic pathways. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to modulate electronic and steric effects.
5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile structure
848401-00-3 structure
Product Name:5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile
CAS No:848401-00-3
MF:C8H4Cl2N4
MW:227.050158500671
MDL:MFCD22048577
CID:4221310
PubChem ID:23125102
Update Time:2025-10-29

5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-methyl-
    • 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
    • 848401-00-3
    • pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-
    • DB-196224
    • SCHEMBL5438939
    • 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile
    • MDL: MFCD22048577
    • Inchi: 1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3
    • InChI Key: NUPZKGITFUDUFX-UHFFFAOYSA-N
    • SMILES: C12=C(C#N)C=NN1C(Cl)=C(C)C(Cl)=N2

Computed Properties

  • Exact Mass: 225.9813015Da
  • Monoisotopic Mass: 225.9813015Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54Ų

5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D204555-50mg
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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$ 325.00 2022-04-28
TRC
D204555-100mg
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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$ 545.00 2022-04-28
Matrix Scientific
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5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, 95% min
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$582.00 2023-09-06
Matrix Scientific
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Additional information on 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile

Introduction to 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 848401-00-3)

5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 848401-00-3, belongs to the pyrazoloapyrimidine class of molecules, which are known for their diverse applications in drug discovery and development. The presence of chloro and methyl substituents, along with a nitrile group, contributes to its complex electronic and steric environment, making it a promising candidate for further investigation.

The pyrazolo1,5-apyrimidine core structure is a fused bicyclic system consisting of a pyrazole ring connected to an apyrimidine ring. This configuration imparts specific electronic and steric characteristics that can influence the compound's interactions with biological targets. In recent years, there has been a growing interest in pyrazoloapyrimidines as scaffolds for developing novel therapeutic agents due to their ability to modulate various biological pathways.

5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile has been studied for its potential pharmacological effects in several preclinical models. The chloro substituents at the 5th and 7th positions enhance the compound's lipophilicity and reactivity, while the methyl group at the 6th position influences its conformational flexibility. The nitrile group at the 3rd position introduces a polar moiety that can interact with biological targets through hydrogen bonding or electrostatic interactions.

Recent research has highlighted the importance of pyrazoloapyrimidine derivatives in the development of inhibitors for enzymes involved in cancer metabolism. Studies have shown that compounds with similar structural motifs can disrupt key metabolic pathways such as glycolysis and glutaminolysis, which are often overactive in tumor cells. The 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile molecule has been tested in vitro for its ability to inhibit enzymes like lactate dehydrogenase (LDH) and glutaminase, demonstrating promising antitumor activity.

In addition to its potential in oncology, this compound has also been explored for its antimicrobial properties. The unique combination of substituents in 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile may interfere with bacterial cell wall synthesis or DNA replication, making it a candidate for developing novel antibiotics. Preliminary studies have shown that derivatives of this molecule exhibit activity against several Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

The synthesis of 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chloro and methyl groups typically involves halogenation and alkylation reactions, respectively. The nitrile group is often introduced through cyanation reactions using appropriate reagents such as cyanide salts or cyanating agents. The overall yield and purity of the final product depend on the efficiency of each synthetic step and the optimization of reaction parameters.

Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the structure of 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile. These methods provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and purity. Additionally, X-ray crystallography may be used to determine the three-dimensional structure of the compound at an atomic level.

The pharmacokinetic properties of 5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile are crucial for evaluating its potential as a therapeutic agent. Factors such as solubility, stability in biological fluids, and metabolic degradation pathways must be carefully studied to ensure that the compound can reach its target site effectively and maintain its activity over time. Computational modeling techniques can be employed to predict these properties before experimental validation is conducted.

In conclusion,5,7-Dichloro-6-methylpyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 848401-00-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for developing drugs targeting various diseases. Further investigation into its biological activities and synthetic pathways will likely uncover new therapeutic opportunities in the coming years.

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